molecular formula C10H10FNO2 B14615928 4-(4-Fluorophenoxy)-3-hydroxybutanenitrile CAS No. 59961-88-5

4-(4-Fluorophenoxy)-3-hydroxybutanenitrile

Katalognummer: B14615928
CAS-Nummer: 59961-88-5
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: DTWGERUVRJEYDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenoxy)-3-hydroxybutanenitrile is an organic compound that features a fluorinated phenoxy group attached to a hydroxybutanenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-3-hydroxybutanenitrile typically involves the reaction of 4-fluorophenol with an appropriate butanenitrile derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a halogenated butanenitrile. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenoxy)-3-hydroxybutanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-(4-Fluorophenoxy)-3-oxobutanenitrile.

    Reduction: 4-(4-Fluorophenoxy)-3-hydroxybutylamine.

    Substitution: 4-(4-Methoxyphenoxy)-3-hydroxybutanenitrile.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenoxy)-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenoxy)-3-hydroxybutanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Fluorophenoxy)benzoic acid
  • 4-(4-Fluorophenoxy)phenylacetic acid
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

4-(4-Fluorophenoxy)-3-hydroxybutanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a hydroxy and nitrile group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

59961-88-5

Molekularformel

C10H10FNO2

Molekulargewicht

195.19 g/mol

IUPAC-Name

4-(4-fluorophenoxy)-3-hydroxybutanenitrile

InChI

InChI=1S/C10H10FNO2/c11-8-1-3-10(4-2-8)14-7-9(13)5-6-12/h1-4,9,13H,5,7H2

InChI-Schlüssel

DTWGERUVRJEYDD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(CC#N)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.